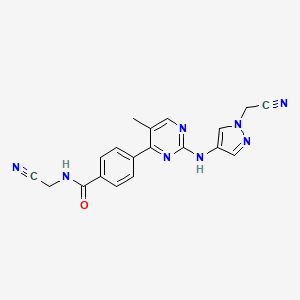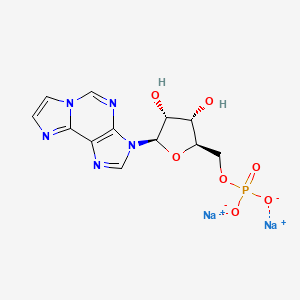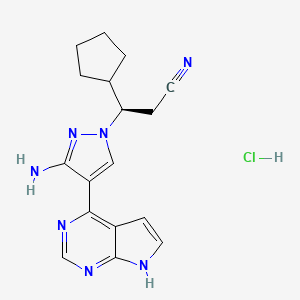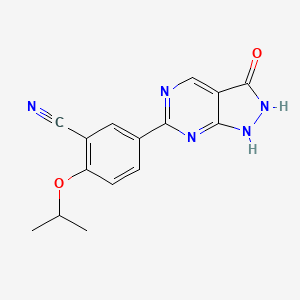
Xanthine oxidase-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthine oxidase-IN-4 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Xanthine oxidase inhibitors, including this compound, are therefore of significant interest in the treatment of these conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves the use of starting materials such as aromatic amines or heterocyclic compounds, which are subjected to various reactions like nitration, reduction, and cyclization.
Functionalization: The core structure is then functionalized through reactions such as alkylation, acylation, or halogenation to introduce specific functional groups that enhance the inhibitory activity against xanthine oxidase.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process .
化学反应分析
Types of Reactions
Xanthine oxidase-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
Xanthine oxidase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of xanthine oxidase and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the role of xanthine oxidase in cellular metabolism and oxidative stress.
Medicine: Explored as a potential therapeutic agent for the treatment of gout, hyperuricemia, and related cardiovascular and renal disorders.
Industry: Utilized in the development of diagnostic kits and assays for the detection of xanthine oxidase activity in biological samples
作用机制
Xanthine oxidase-IN-4 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its enzymatic activity. The compound interacts with key amino acid residues and cofactors within the active site, preventing the oxidation of hypoxanthine and xanthine to uric acid. This inhibition reduces the production of uric acid and alleviates conditions associated with hyperuricemia .
相似化合物的比较
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used clinically to treat gout and hyperuricemia.
Febuxostat: A non-purine xanthine oxidase inhibitor with higher selectivity and potency compared to allopurinol.
Topiroxostat: Another non-purine inhibitor with a similar mechanism of action.
Uniqueness
Xanthine oxidase-IN-4 is unique in its specific structural features and binding interactions with xanthine oxidase. Compared to other inhibitors, it may offer advantages in terms of potency, selectivity, and reduced side effects. Its unique chemical structure allows for distinct interactions with the enzyme, potentially leading to improved therapeutic outcomes .
属性
分子式 |
C15H13N5O2 |
|---|---|
分子量 |
295.30 g/mol |
IUPAC 名称 |
5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21) |
InChI 键 |
LBJXVRNULAGYQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


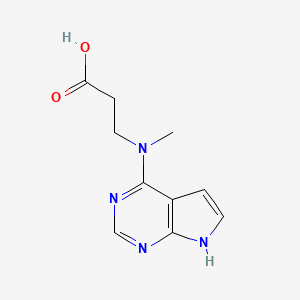
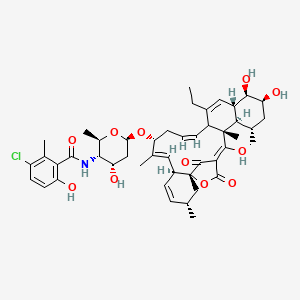

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
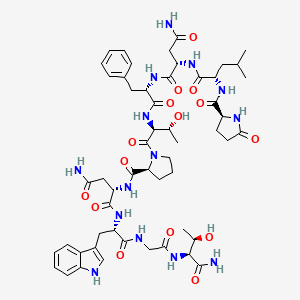

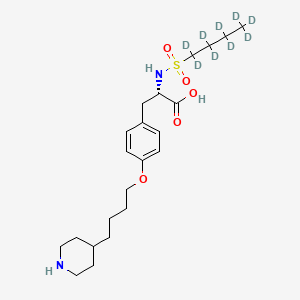
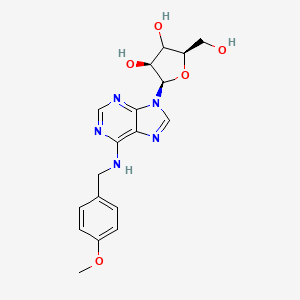
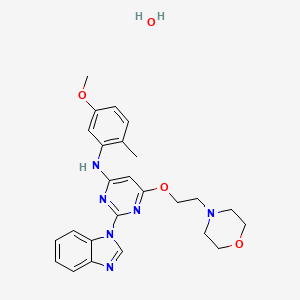
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)

